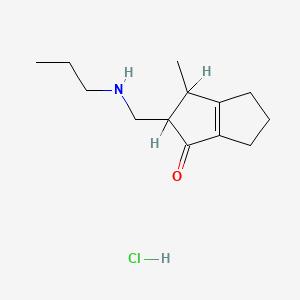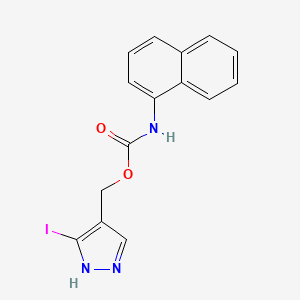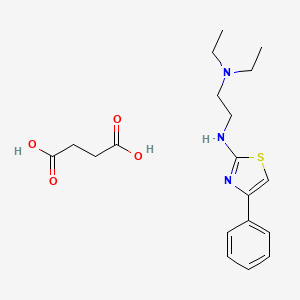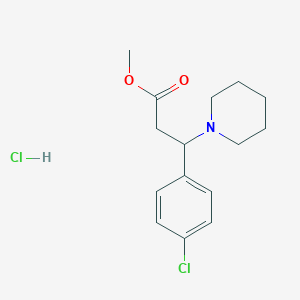
3,4-Dihydroxyphenylglycol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a metabolite of the neurotransmitter norepinephrine and is often measured in plasma as an index of sympathetic activity . This compound is significant in various fields, including chemistry, biology, medicine, and industry, due to its unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyphenylglycol can be synthesized from catechol and chloroacetyl chloride. The reaction involves the formation of an intermediate, which is then reduced to yield the final product . Another method involves the reaction of catechol with benzyl bromide in the presence of potassium carbonate in acetone, followed by deprotection to obtain 3,4-dihydroxyphenylglycol .
Industrial Production Methods
Industrial production of 3,4-dihydroxyphenylglycol typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes alumina extraction and electrochemical detection to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydroxyphenylglycol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dihydroxymandelic acid via aldehyde dehydrogenase.
Reduction: It can be reduced from its aldehyde precursor, 3,4-dihydroxyphenylglycolaldehyde, via aldehyde reductase.
Substitution: It can undergo substitution reactions with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Common reagents include aldehyde dehydrogenase and oxygen.
Reduction: Aldehyde reductase and reducing agents like sodium borohydride.
Substitution: Potassium carbonate and halogenated compounds in organic solvents like acetone.
Major Products Formed
Oxidation: 3,4-Dihydroxymandelic acid.
Reduction: 3,4-Dihydroxyphenylglycol from its aldehyde precursor.
Substitution: Various substituted phenylglycols depending on the halogenated compound used.
Aplicaciones Científicas De Investigación
3,4-Dihydroxyphenylglycol has numerous applications in scientific research:
Mecanismo De Acción
3,4-Dihydroxyphenylglycol exerts its effects primarily through its role as a metabolite of norepinephrine. It is involved in the oxidative deamination of norepinephrine by monoamine oxidase, followed by reduction or oxidation to form other metabolites . This compound interacts with various molecular targets, including aldehyde dehydrogenase and aldehyde reductase, influencing pathways related to oxidative stress and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylglycolaldehyde: A precursor to 3,4-dihydroxyphenylglycol, involved in similar metabolic pathways.
Hydroxytyrosol: Another polyphenol with antioxidant properties, often found in extra virgin olive oil.
3,4-Dihydroxymandelic acid: An oxidation product of 3,4-dihydroxyphenylglycol, involved in catecholamine metabolism.
Uniqueness
3,4-Dihydroxyphenylglycol is unique due to its dual role as both a metabolite and a neuroprotective agent. Its ability to act as a biomarker for sympathetic activity and its involvement in neuroprotective pathways make it distinct from other similar compounds .
Propiedades
Número CAS |
55254-51-8 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4-[(1S)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m1/s1 |
Clave InChI |
MTVWFVDWRVYDOR-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H](CO)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



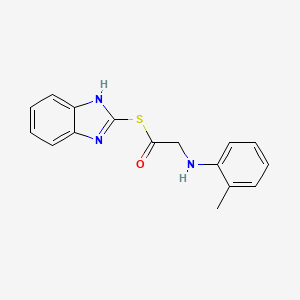

![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
